An In-Depth Technical Guide to 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline: A Compound of Research Interest
An In-Depth Technical Guide to 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline: A Compound of Research Interest
An Important Note on the Availability of Data: As of late February 2026, a comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of specific experimental data for the compound 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline . While the quinoline scaffold and its derivatives are a subject of extensive research in medicinal chemistry, this particular substitution pattern appears to be a novel or less-explored area. This guide, therefore, will leverage established principles of medicinal and synthetic chemistry to provide a foundational understanding. It will draw parallels from closely related and well-characterized analogs to offer insights into the expected properties and potential of this compound. It is crucial to underscore that the information presented herein is largely predictive and awaits empirical validation.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline core, a bicyclic aromatic heterocycle, is a privileged structure in the realm of drug discovery and development.[1] Its rigid framework and the presence of a nitrogen atom provide a versatile platform for the synthesis of a myriad of derivatives with a broad spectrum of biological activities.[2] Historically, quinoline-based compounds have been at the forefront of combating infectious diseases, most notably malaria, with quinine and chloroquine being archetypal examples.[3][4] In contemporary research, the applications of quinoline derivatives have expanded significantly, demonstrating potential as anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant agents.[5][6][7]
The molecule at the center of this guide, 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline , incorporates three key structural motifs: the quinoline backbone, a 4-chlorophenyl group at the 3-position, and a pyrrolidinyl moiety at the 2-position. Each of these components is expected to contribute to the overall physicochemical and pharmacological profile of the molecule. The 4-chlorophenyl group can influence properties such as lipophilicity and potential interactions with biological targets through halogen bonding. The pyrrolidinyl substituent, a common feature in many bioactive compounds, can impact solubility and receptor binding.
This technical guide will provide a theoretical framework for understanding the chemical properties, potential synthetic routes, and prospective biological activities of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline, aimed at researchers, scientists, and drug development professionals interested in exploring this novel chemical entity.
Predicted Physicochemical Properties
While experimental data for the target compound is not available, we can predict some of its core physicochemical properties based on its constituent parts and data from analogous structures.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C19H17ClN2 | Based on the chemical structure. |
| Molecular Weight | 308.81 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 150 - 200 | Crystalline solids containing similar aromatic and heterocyclic systems often exhibit melting points in this range. For instance, related 2-arylquinoline derivatives show varied melting points depending on their substitution patterns.[2] |
| LogP (Octanol-Water Partition Coefficient) | 4.0 - 5.5 | The presence of the chlorophenyl and quinoline moieties suggests significant lipophilicity. This is a crucial parameter for predicting membrane permeability and potential for CNS penetration. |
| pKa (Basicity) | 4.0 - 5.0 | The quinoline nitrogen is weakly basic. The electron-withdrawing effect of the aromatic rings may slightly reduce its basicity compared to quinoline itself (pKa ≈ 4.9).[8] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform) | The largely nonpolar structure predicts low aqueous solubility. High solubility in organic solvents is expected, which is typical for such compounds and relevant for in vitro assay preparation. |
Proposed Synthetic Strategies
The synthesis of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline would likely involve a multi-step process. Below are two plausible synthetic routes, grounded in established methodologies for quinoline synthesis.
Strategy A: Sequential Nucleophilic Aromatic Substitution
This approach would likely begin with a pre-formed quinoline ring system, followed by the sequential introduction of the substituent groups.
Workflow for Strategy A:
Figure 1: Proposed synthesis of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline via sequential substitution.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 3-(4-Chlorophenyl)-2-chloroquinoline (Suzuki Coupling)
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To a solution of 2,3-dichloroquinoline (1.0 eq) in a suitable solvent such as 1,4-dioxane or toluene, add 4-chlorophenylboronic acid (1.2 eq).
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Add an aqueous solution of a base, for example, 2M sodium carbonate (3.0 eq).
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De-gas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
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Add a palladium catalyst, such as Pd(PPh3)4 (0.05 eq).
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Heat the reaction mixture to reflux (80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline (Nucleophilic Aromatic Substitution)
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Dissolve 3-(4-chlorophenyl)-2-chloroquinoline (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add pyrrolidine (1.5 - 2.0 eq) and a suitable base, for instance, potassium carbonate or triethylamine (2.0 eq).
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Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.
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Once the reaction is complete, cool the mixture, pour it into water, and extract with an organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the final product by column chromatography or recrystallization.
Strategy B: Ring-Forming Cyclization (Friedländer Annulation)
The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system. This strategy would involve the condensation of an appropriately substituted ortho-aminoaryl ketone or aldehyde with a compound containing a reactive methylene group.
Workflow for Strategy B:
Figure 2: Proposed synthesis of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline via Friedländer Annulation.
Experimental Protocol (Hypothetical):
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Combine 2-amino-4'-chlorobenzophenone (1.0 eq) and a suitable carbonyl compound with an α-methylene group that can introduce the pyrrolidinyl substituent, for example, an enamine of a ketone.
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The reaction can be catalyzed by either an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide) in a high-boiling solvent like ethanol or acetic acid.
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Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
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After completion, cool the reaction mixture and neutralize it if necessary.
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Isolate the crude product by filtration or extraction.
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Purify the final product by column chromatography or recrystallization.
Predicted Spectroscopic Data
The structural elucidation of the target compound would rely on a combination of spectroscopic techniques. Below are the predicted key features for each.
| Spectroscopic Technique | Predicted Key Signals |
| ¹H NMR | - Aromatic protons of the quinoline and chlorophenyl rings (multiplets in the range of δ 7.0-8.5 ppm).- Protons of the pyrrolidine ring (likely two sets of triplets or multiplets in the range of δ 1.8-3.5 ppm). |
| ¹³C NMR | - Aromatic carbons of the quinoline and chlorophenyl rings (multiple signals in the range of δ 120-160 ppm).- Carbons of the pyrrolidinyl group (signals around δ 25 and 50 ppm). |
| IR (Infrared) Spectroscopy | - C-H stretching (aromatic) ~3000-3100 cm⁻¹.- C=C and C=N stretching (aromatic rings) ~1500-1600 cm⁻¹.- C-Cl stretching ~1000-1100 cm⁻¹.- C-N stretching ~1250-1350 cm⁻¹. |
| Mass Spectrometry (MS) | - A prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight. |
Potential Biological Activities and Therapeutic Applications
Given the diverse biological activities of quinoline derivatives, 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline could be a candidate for screening in various therapeutic areas.
Anticancer Potential
Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways.[9] The presence of the 4-chlorophenyl group is a common feature in many kinase inhibitors and other anticancer agents. It is plausible that this compound could be investigated for its activity against a panel of cancer cell lines.
Potential Mechanisms of Action:
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Kinase Inhibition: The quinoline scaffold can act as a hinge-binding motif for various protein kinases involved in cancer cell proliferation and survival.
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Topoisomerase Inhibition: Some quinoline derivatives are known to interfere with DNA replication by inhibiting topoisomerase enzymes.
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Induction of Apoptosis: The compound could trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.
Antimicrobial and Antiprotozoal Activity
The quinoline core is fundamental to many antimalarial drugs that are thought to interfere with heme detoxification in the parasite.[3][4] While the specific substitutions in our target molecule differ from classic antimalarials, its potential as an antimicrobial or antiprotozoal agent should not be dismissed. Screening against various bacterial, fungal, and parasitic strains would be a logical first step.
Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes or cytokines.[5] The anti-inflammatory potential of 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline could be evaluated in cellular and animal models of inflammation.
Future Directions and Conclusion
The compound 3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)quinoline represents an unexplored area within the vast chemical space of quinoline derivatives. This guide has provided a theoretical framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from related structures.
The immediate future direction for research on this compound would be its successful synthesis and purification. Following this, a comprehensive characterization using modern spectroscopic techniques (NMR, IR, MS) and single-crystal X-ray diffraction would be essential to confirm its structure and provide valuable data on its three-dimensional conformation.
Once the compound is in hand, a broad-based biological screening against a variety of targets, including cancer cell lines, microbial pathogens, and inflammatory markers, would be warranted. Any promising "hits" from these initial screens would then necessitate more detailed mechanistic studies to elucidate its mode of action.
References
A comprehensive list of references that provide a general background on quinoline chemistry and its applications in medicinal chemistry will be provided upon the availability of specific data for the target compound. The citations within this document refer to general knowledge in the field and analogous compounds.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jchr.org [jchr.org]
- 5. 3-(4-Chlorophenyl)-1-(4-nitrophenyl)benzo[f]quinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mVOC 4.0 [bioinformatics.charite.de]
- 9. Biological evaluation of newly synthesized quinoline-based compound PPQ-8 in acute and chronic toxoplasmosis: An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
